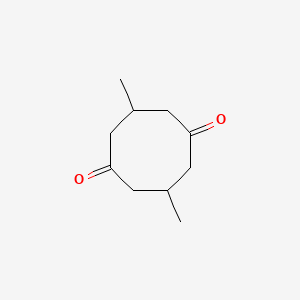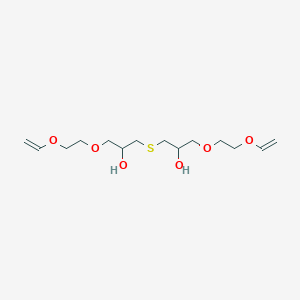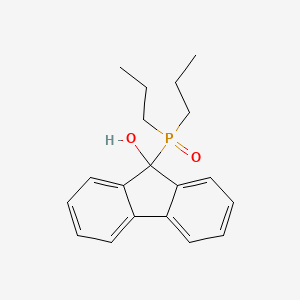
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is an organoboron compound with a unique structure that includes a borole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole typically involves the reaction of appropriate boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trihalides and organolithium or Grignard reagents to form the borole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The borole ring can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the borole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or boranes.
Scientific Research Applications
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylbutan-2-yl)-4-fluoroaniline
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
- 1-[(2,3-Dimethylbutan-2-yl)disulfanyl]hexane
Uniqueness
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is unique due to its borole ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis.
Properties
CAS No. |
111525-15-6 |
|---|---|
Molecular Formula |
C17H33B |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-(2,3-dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H33B/c1-7-8-9-10-11-16-12-15(4)13-18(16)17(5,6)14(2)3/h12,14,16H,7-11,13H2,1-6H3 |
InChI Key |
NRLPKXMYOSKLKD-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC(=CC1CCCCCC)C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


